(R)-4-Amino-3-phenylbutanoic acid

Vue d'ensemble

Description

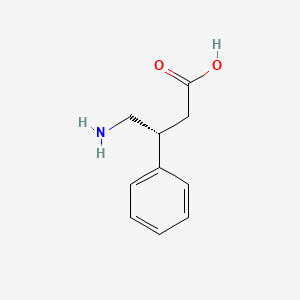

®-4-Amino-3-phenylbutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a phenyl group, and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. Another method includes the use of starting materials such as phenylalanine, which undergoes a series of chemical reactions including protection, activation, and deprotection steps to yield the target compound .

Industrial Production Methods

In industrial settings, the production of ®-4-Amino-3-phenylbutanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

®-4-Amino-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

Reduction: The reduction of the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can be substituted with other functional groups using reagents like halides or sulfonates

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives .

Applications De Recherche Scientifique

(R)-4-Amino-3-phenylbutanoic acid, also known as Phenibut, is a chiral amino acid derivative with a wide range of applications in scientific research, medicine, and industry. It was first synthesized in Russia in the 1960s and has been used clinically for treating anxiety, insomnia, and stuttering.

Scientific Research Applications

This compound has garnered interest in various scientific disciplines due to its unique structural and biological properties.

- Chemistry It serves as a building block in synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

- Biology The compound is studied for its involvement in enzyme-substrate interactions and protein folding.

- Medicine It shows potential therapeutic applications, including as a precursor for drug development targeting neurological disorders. Specifically, this compound derivatives have been explored as inhibitors of the dipeptidyl peptidase-IV enzyme, which are useful in treating type 2 diabetes .

- Industry It is used in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals.

This compound acts as a GABA_B receptor agonist and has anxiolytic and neuroprotective properties.

- Anxiolytic Activity It reduces anxiety-like behaviors through its action on GABA_B receptors. Animal studies have demonstrated these effects in models such as the elevated plus maze and open field tests.

- Neuroprotective Effects Research suggests that it may offer neuroprotective benefits by modulating neurotransmitter release and reducing excitotoxicity, which is particularly relevant in conditions like traumatic brain injury and neurodegenerative diseases.

- Pain Relief Both enantiomers of Phenibut have shown analgesic effects comparable to gabapentin, particularly through their action on voltage-dependent calcium channels, suggesting potential applications in managing chronic pain conditions.

Pharmacodynamics

Phenibut's pharmacological profile is characterized by its binding affinity to various receptors:

| Compound | GABA_B (IC50 μM) | GABA_A (IC50 μM) | α2δ (K_i μM) |

|---|---|---|---|

| GABA | 0.08 | 0.12 | - |

| Baclofen | 0.13 | >100 | 6 |

| (R)-Phenibut | 9.6 | >100 | 23 |

| (S)-Phenibut | >100 | >100 | 39 |

| Gabapentin | >100 | - | 0.05 |

This data shows that (R)-Phenibut has a higher affinity for GABA_B receptors compared to its (S) counterpart.

Case Studies

Clinical cases involving Phenibut highlight both therapeutic benefits and risks associated with its use:

| Case Number | Age/Sex | Symptoms | Comorbidity | Phenibut Exposure |

|---|---|---|---|---|

| 1 | 33/F | Sedation and myoclonic jerking | Opioid abuse | Not reported |

| 2 | 23/M | Lethargy | Substance abuse | Not reported |

| 3 | 59/F | Lethargy and tonic–clonic seizure | Anxiety and chronic pain | Not reported |

Mécanisme D'action

The mechanism of action of ®-4-Amino-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a neurotransmitter analog, binding to receptors and modulating signal transduction pathways. This interaction can influence various physiological processes, including neurotransmission and metabolic regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to ®-4-Amino-3-phenylbutanoic acid include other chiral amino acids and their derivatives, such as:

- (S)-4-Amino-3-phenylbutanoic acid

- Phenylalanine

- Tyrosine

- Tryptophan

Uniqueness

What sets ®-4-Amino-3-phenylbutanoic acid apart from these similar compounds is its specific chiral configuration and the presence of both an amino group and a phenyl group. This unique structure allows it to participate in distinct chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications .

Activité Biologique

(R)-4-Amino-3-phenylbutanoic acid, commonly known as Phenibut , is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It is primarily recognized for its anxiolytic and neuroprotective properties, acting as a GABA_B receptor agonist. This article explores its biological activity, pharmacodynamics, therapeutic applications, and associated case studies.

Overview of Phenibut

Phenibut was first synthesized in the 1960s in Russia and has since been used clinically for treating anxiety, insomnia, and stuttering. Despite its efficacy, it is not approved for medical use in many countries, including the United States and those in the European Union. Its primary mechanism of action involves modulation of GABA_B receptors, although it also exhibits activity at GABA_A and dopamine receptors .

Pharmacodynamics

Phenibut's pharmacological profile is characterized by its binding affinity to various receptors:

| Compound | GABA_B (IC50 μM) | GABA_A (IC50 μM) | α2δ (K_i μM) |

|---|---|---|---|

| GABA | 0.08 | 0.12 | - |

| Baclofen | 0.13 | >100 | 6 |

| (R)-Phenibut | 9.6 | >100 | 23 |

| (S)-Phenibut | >100 | >100 | 39 |

| Gabapentin | >100 | - | 0.05 |

From this table, it is evident that (R)-Phenibut has a significantly higher affinity for GABA_B receptors compared to its (S) counterpart, which is largely inactive .

Anxiolytic Activity

Phenibut's anxiolytic effects are primarily mediated through its action on GABA_B receptors. Animal studies have demonstrated that it reduces anxiety-like behaviors in models such as the elevated plus maze and open field tests. The effective concentration for these effects typically ranges from 100 to 400 μM in vitro .

Neuroprotective Effects

Research indicates that Phenibut may offer neuroprotective benefits through its ability to modulate neurotransmitter release and reduce excitotoxicity. This property is particularly relevant in conditions like traumatic brain injury and neurodegenerative diseases .

Pain Relief

Both enantiomers of Phenibut have shown to exert analgesic effects comparable to gabapentin, particularly through their action on voltage-dependent calcium channels. This suggests potential applications in managing chronic pain conditions .

Case Studies

A review of clinical cases involving Phenibut highlights both therapeutic benefits and risks associated with its use:

| Case Number | Age/Sex | Symptoms | Comorbidity | Phenibut Exposure |

|---|---|---|---|---|

| 1 | 33/F | Sedation and myoclonic jerking | Opioid abuse | Not reported |

| 2 | 23/M | Lethargy | Substance abuse | Not reported |

| 3 | 59/F | Lethargy and tonic–clonic seizure | Anxiety and chronic pain | Not reported |

These cases illustrate the potential for acute toxicity associated with Phenibut, particularly when used alongside other substances .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of (R)-4-amino-3-phenylbutanoic acid, and how can researchers validate its GABA receptor interactions experimentally?

this compound (Phenibut) acts as a GABAB receptor agonist and exhibits weak GABAA receptor activity. To validate these interactions, researchers can employ:

- Radioligand binding assays using tritiated GABAB ligands (e.g., [³H]CGP54626) to measure competitive displacement .

- Electrophysiological recordings in hippocampal or cortical neurons to assess changes in inhibitory postsynaptic currents (IPSCs) .

- Behavioral assays in rodent models (e.g., anxiety reduction or muscle relaxation) to correlate receptor modulation with functional outcomes .

Q. How can computational methods like DFT be applied to characterize the electronic structure of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- Atomic charge distribution : The carboxylic oxygen (O1) carries a Mulliken charge of -0.72, while the amino group (N1) has +0.15, indicating polar interactions .

- NBO analysis : Strong hyperconjugative interactions between σ(C-N) and σ*(O-H) orbitals stabilize the molecule (energy ~12.3 kcal/mol) .

- Table : Key DFT-derived parameters for this compound:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap (eV) | 5.21 |

| Dipole moment (Debye) | 4.85 |

| Mulliken charge (N1) | +0.15 |

| Mulliken charge (O1) | -0.72 |

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- HPLC-UV/FLD : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase 20 mM KH2PO4 (pH 3.0):acetonitrile (85:15). Retention time: ~6.2 min; LOD: 0.1 µg/mL .

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions m/z 179.1 → 88.1 (quantifier) and 179.1 → 120.1 (qualifier). Linear range: 1–500 ng/mL in plasma .

- Sample preparation : Enzymatic hydrolysis (papain/chymotrypsin) followed by protein precipitation with acetonitrile .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for GABAB receptors?

Discrepancies in IC50 values (e.g., 20–100 µM) arise from:

- Receptor subtype variability : Use recombinant GABAB1a vs. GABAB1b isoforms in heterologous expression systems .

- Assay conditions : Optimize pH (7.4 vs. 6.8) and Mg<sup>2+</sup> concentration (1–5 mM) to mimic physiological states .

- Data normalization : Include baclofen as a positive control (IC50 ~1 µM) to calibrate inter-experimental variability .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term pharmacokinetic studies?

- pH optimization : Store solutions at pH 5.0–6.0 to minimize hydrolysis of the carboxylic group (t1/2 increases from 24 h to >72 h at pH 5.5 vs. pH 7.4) .

- Lyophilization : Formulate with 5% trehalose as a cryoprotectant; reconstitution stability >95% after 6 months at -80°C .

- Chelating agents : Add 0.1 mM EDTA to prevent metal-catalyzed degradation .

Q. How can structural modifications enhance the blood-brain barrier (BBB) permeability of this compound derivatives?

- Lipophilicity optimization : Introduce fluorinated aryl groups (e.g., 4-fluorophenyl) to increase logP from 1.84 to 2.45, improving BBB penetration (Papp > 15 × 10<sup>-6</sup> cm/s in MDCK-MDR1 assays) .

- Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) to mask the carboxylic acid, enhancing passive diffusion .

- Carrier-mediated transport : Conjugate with glucose via a cleavable linker to exploit GLUT1-mediated uptake .

Q. What experimental designs are critical for assessing the enantiomeric purity of this compound in synthetic batches?

- Chiral HPLC : Use a Chirobiotic T column (250 × 4.6 mm) with mobile phase 10 mM ammonium acetate (pH 5.0):methanol (70:30). Retention times: (R)-enantiomer = 8.3 min; (S)-enantiomer = 9.7 min .

- Circular dichroism (CD) : Monitor ellipticity at 225 nm (Δε = +3.2 for R-enantiomer) to confirm optical purity .

- Polarimetry : Specific rotation [α]D<sup>20</sup> = +34.5° (c = 1, H2O) for the pure R-form .

Q. Methodological Notes

- Structural clarity : Use IUPAC names and avoid abbreviations (e.g., "Fmoc" is defined in context) .

Propriétés

IUPAC Name |

(3R)-4-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFOCGYVTAOKAJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35568-36-6 | |

| Record name | 4-Amino-3-phenylbutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035568366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4YG4PU0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.